molecular formula C8H19NO2 B14848628 (2R,4S)-2-Amino-5,5-dimethyl-1,4-hexanediol

(2R,4S)-2-Amino-5,5-dimethyl-1,4-hexanediol

Cat. No.: B14848628
M. Wt: 161.24 g/mol
InChI Key: GRCRCCUSCPIVLC-RQJHMYQMSA-N
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Description

(2R,4S)-2-Amino-5,5-dimethylhexane-1,4-diol is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which includes two chiral centers at positions 2 and 4. The presence of these chiral centers makes it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-Amino-5,5-dimethylhexane-1,4-diol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound using a chiral reducing agent. For example, the reduction of a ketone precursor with a chiral borane complex can yield the desired diol with high enantioselectivity .

Industrial Production Methods

Industrial production of (2R,4S)-2-Amino-5,5-dimethylhexane-1,4-diol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-Amino-5,5-dimethylhexane-1,4-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or other electrophiles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(2R,4S)-2-Amino-5,5-dimethylhexane-1,4-diol has numerous applications in scientific research:

Mechanism of Action

The mechanism by which (2R,4S)-2-Amino-5,5-dimethylhexane-1,4-diol exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions often involve hydrogen bonding, van der Waals forces, and other non-covalent interactions that stabilize the compound within a biological or chemical system. The compound’s chiral centers play a crucial role in these interactions, influencing the overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R,4S)-2-Amino-5,5-dimethylhexane-1,4-diol lies in its specific stereochemistry, which can result in distinct interactions with biological molecules and catalysts. This makes it a valuable compound for research and industrial applications where stereochemical precision is crucial .

Properties

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

(2R,4S)-2-amino-5,5-dimethylhexane-1,4-diol

InChI

InChI=1S/C8H19NO2/c1-8(2,3)7(11)4-6(9)5-10/h6-7,10-11H,4-5,9H2,1-3H3/t6-,7+/m1/s1

InChI Key

GRCRCCUSCPIVLC-RQJHMYQMSA-N

Isomeric SMILES

CC(C)(C)[C@H](C[C@H](CO)N)O

Canonical SMILES

CC(C)(C)C(CC(CO)N)O

Origin of Product

United States

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